tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C14H24N4O2 |
|---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-propyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-5-7-18-12(15)10-9-17(8-6-11(10)16-18)13(19)20-14(2,3)4/h5-9,15H2,1-4H3 |
InChI Key |
RNNAIGXRKYWBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2CN(CCC2=N1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Ring Closure
The initial step involves constructing the pyrazolo[4,3-c]pyridine skeleton. A representative protocol from begins with 2-chloro-3-nitropyridine , which reacts with methylhydrazine in ethanol at 80°C to form a hydrazone intermediate. Subsequent treatment with potassium carbonate in dimethylformamide (DMF) induces cyclization, yielding the pyrazole ring fused to the pyridine core. This method emphasizes the importance of temperature control (80–100°C) and solvent polarity to maximize cyclization efficiency.
Boc Protection of the Carboxylate Group
The tert-butyl carboxylate moiety is installed using Boc anhydride (di-tert-butyl dicarbonate). In a procedure adapted from, the free amine generated during cyclization is treated with Boc anhydride in dichloromethane (DCM) in the presence of triethylamine, achieving near-quantitative protection. This step is critical for preventing unwanted side reactions during subsequent functionalization.
Deprotection and Final Modification
Final deprotection of the amino group is accomplished using hydrochloric acid in dioxane, as described in. The Boc group is cleaved under acidic conditions (0–5°C) to yield the free amine, which is then isolated via neutralization and extraction.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time Parameters
-
Cyclocondensation requires 80–100°C for 3–5 hours to ensure complete ring closure.
-
Alkylation proceeds optimally at 25–40°C to balance reactivity and selectivity.
Comparative Analysis of Methodologies
Challenges and Solutions in Synthesis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and propyl substituents.
Reduction: Reduction reactions can modify the pyrazolopyridine core or the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. Research shows that tert-butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains. It shows promising activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress.
Materials Science Applications
-
Organic Electronics : The unique electronic properties of pyrazolo-pyridine derivatives make them suitable candidates for organic semiconductor materials. Research indicates that incorporating this compound into organic light-emitting diodes (OLEDs) can enhance their efficiency.
- Data Table :
- Polymer Composites : The compound can be used as a functional additive in polymer composites to improve mechanical properties and thermal stability.
Agricultural Chemistry Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridine derivatives are versatile scaffolds in medicinal chemistry. Below is a detailed comparison of structurally related compounds, focusing on substituents, molecular properties, and applications:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives
Key Observations:
Substituent Effects: Amino Group (3-position): Found in the target compound (CAS 398491-64-0), this group enhances reactivity for cross-coupling or condensation reactions . Trifluoromethyl (3-position): Introduces electron-withdrawing effects and metabolic stability, common in agrochemicals and pharmaceuticals . Hydroxymethyl (3-position): Offers a handle for further oxidation or conjugation, useful in prodrug development .
Molecular Weight and Applications :
- Lower molecular weight analogs (e.g., 237.30 g/mol for the methyl derivative) are preferred for fragment-based drug discovery .
- Higher molecular weight compounds (e.g., 299.37 g/mol for the phenyl derivative) may target protein-binding pockets requiring aromatic interactions .
Synthesis and Commercial Availability: The 3-amino derivative (CAS 398491-64-0) is sold by Aladdin Scientific at $221/100 mg, while the 3-trifluoromethyl analog (CAS 1022931-73-2) costs $324/250 mg . The 3-isopropyl variant (Ref: 10-F806429) is priced at €2,155/5 g, reflecting its niche application in specialized syntheses .
Safety and Handling :
- Compounds like the 3-hydroxymethyl derivative (CAS 1330765-07-5) require stringent safety measures due to acute toxicity and skin corrosion risks .
Research Findings and Trends
- Crystallography : Derivatives like tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS N/A) have been structurally characterized via X-ray diffraction, revealing planar pyrazole rings and chair-like conformations in the piperidine moiety .
- Regulatory Status: None of the compounds listed have reported pharmaceutical approvals, emphasizing their role as preclinical intermediates .
Biological Activity
tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS Number: 2137633-89-5) is a heterocyclic compound belonging to the pyrazolopyridine family. This compound exhibits significant biological activity due to its unique molecular structure and the presence of specific functional groups that facilitate interactions with various biological targets. The molecular formula is with a molecular weight of approximately 280.37 g/mol .
Chemical Structure
The compound features a bicyclic structure formed by the fusion of a pyrazole ring and a pyridine ring. Its structural characteristics influence its biological properties and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 2137633-89-5 |
| Molecular Formula | C14H24N4O2 |
| Molecular Weight | 280.37 g/mol |
The biological activity of this compound is primarily due to its ability to modulate enzyme activity and influence cellular signaling pathways. This compound has been shown to interact with various molecular targets, which may lead to therapeutic effects in different biological systems .
Biological Activities
- Antimicrobial Activity : The compound has demonstrated activity against ESKAPE pathogens. For instance, it inhibits the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM .
- Antiviral Properties : Research indicates that similar compounds within the pyrazolo[4,3-c]pyridine family exhibit antiviral activities by inhibiting viral capsid assembly and protein-protein interactions within infected cells .
- Enzyme Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some related compounds have shown IC50 values in the nanomolar range against CDK2 and CDK9, indicating potent inhibitory effects .
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Mycobacterium tuberculosis : A recent study demonstrated that this compound effectively inhibited the growth of MTB, showcasing its potential as an anti-tubercular agent .
- Antiviral Activity : Another investigation revealed that derivatives of this compound could inhibit hepatitis B virus assembly in vitro .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Activity Type | MIC/IC50 Value |
|---|---|---|
| This compound | Antimicrobial | MIC = 26.7 mM |
| Similar pyrazolo[4,3-c]pyridine derivative | CDK Inhibition | IC50 = 0.36 µM (CDK2) |
| Another derivative | Antiviral | IC50 = nanomolar range |
Q & A
Basic Research Questions
Q. What are the optimized multi-step synthetic routes for tert-butyl 3-amino-2-propyl-pyrazolo[4,3-c]pyridine-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential functionalization of the pyrazolo-pyridine core. Key steps include:
- Cyclization : Use of sodium hydride (NaH) in DMF for base-mediated ring closure (common in pyrazolo-pyridine systems) .
- Amination : Introduction of the 3-amino group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos .
- Boc Protection : tert-Butyloxycarbonyl (Boc) protection of the amine group under anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O) and DMAP catalysis .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Analytical Methods :
- HPLC-MS : To confirm molecular weight (e.g., expected MW ~291–343 g/mol based on analogs ).
- NMR : ¹H/¹³C NMR to verify Boc group integration (tert-butyl protons at ~1.4 ppm) and pyrazolo-pyridine ring protons (aromatic region 6.5–8.5 ppm) .
- X-ray Crystallography : Resolves bond angles and stereochemistry in crystalline derivatives (e.g., related pyrazolo-pyridines ).
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?
- Case Study : Conflicting SAR (structure-activity relationship) data may arise from:
- Solubility Variability : The Boc group enhances lipophilicity, affecting membrane permeability in cellular assays. Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .
- Metabolic Instability : The tert-butyl ester may hydrolyze in vivo, generating active metabolites. Stabilize via prodrug modifications (e.g., fluorinated analogs ).
- Resolution : Cross-validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and characterize metabolites via LC-MS/MS .
Q. How does the stereoelectronic environment of the pyrazolo[4,3-c]pyridine core influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Electron-Deficient Core : The pyridine nitrogen directs electrophilic substitution to the 3-position. For Suzuki-Miyaura coupling, use PdCl₂(dppf) with arylboronic acids in THF/water (3:1) at 80°C .
- Steric Effects : The 2-propyl group hinders access to the 4-position, favoring selectivity for the 3-amino group in SNAr reactions .
- Data Table :
| Reaction Type | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂/XPhos | 75 | C-3 > C-4 (9:1) |
| Buchwald-Hartwig | Pd₂(dba)₃/t-BuXPhos | 82 | Exclusive C-3 |
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability Studies :
- Acidic Conditions (pH <3) : Rapid Boc deprotection (t₁/₂ ~2 hours at 25°C), forming a free amine. Stabilize with lyophilization and storage at -20°C .
- Thermal Degradation : Decomposition above 140°C (TGA data). Use microwave synthesis at ≤140°C to avoid byproducts .
Methodological Notes
- Contradictory Data Handling : When replication fails (e.g., divergent yields), verify solvent dryness (molecular sieves for DMF) and catalyst lot variability .
- Safety Protocols : Use PPE (gloves, goggles) due to acute toxicity risks (LD₅₀ ~200 mg/kg in rodents) and handle TFA (used in Boc deprotection) under fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
